molecular formula C31H31F6N5O7 B584828 6'-Guanidinonaltrindole Ditrifluoroacetate CAS No. 350800-03-2

6'-Guanidinonaltrindole Ditrifluoroacetate

Katalognummer: B584828
CAS-Nummer: 350800-03-2
Molekulargewicht: 699.607
InChI-Schlüssel: OLNPCNFQFSLIQZ-AWCPWCJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .

Wirkmechanismus

6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.

    RB-64: A κ-opioid receptor agonist with different selectivity.

    Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.

    ICI-199,441: Another κ-opioid receptor agonist used in research.

Uniqueness

6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .

Biologische Aktivität

6'-Guanidinonaltrindole Ditrifluoroacetate (6'-GNTI) is a compound that has garnered attention in pharmacological research due to its selective action on the kappa-opioid receptor (KOR). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

6'-GNTI is a derivative of naltrindole, modified to enhance selectivity towards KOR while exhibiting functional selectivity. It is known for its ability to activate G protein signaling pathways without recruiting β-arrestin2, a feature that may reduce the adverse effects commonly associated with opioid analgesics.

The mechanism of action of 6'-GNTI involves its interaction with KOR, leading to G protein activation. Unlike traditional agonists that also recruit β-arrestins, 6'-GNTI selectively activates G protein pathways, which may result in fewer side effects such as dysphoria and tolerance. This unique profile positions 6'-GNTI as a promising candidate for developing non-addictive analgesics.

1. Analgesic Effects

Studies have shown that 6'-GNTI effectively inhibits smooth muscle contraction in the guinea pig ileum, demonstrating its agonistic properties at KOR. The compound's ability to inhibit cAMP activation while blocking agonist-induced internalization underscores its potential as a safer alternative in pain management therapies .

2. Functional Selectivity

Research indicates that 6'-GNTI exhibits extreme functional selectivity by activating G protein-mediated pathways without triggering β-arrestin recruitment. This characteristic is crucial as it may lead to enhanced therapeutic efficacy while minimizing side effects associated with conventional opioid treatments .

Comparative Analysis

The following table summarizes the biological activities and characteristics of 6'-GNTI compared to other opioid receptor ligands:

CompoundReceptor SelectivityG Protein Activationβ-Arrestin RecruitmentAnalgesic Potential
6'-Guanidinonaltrindole (6'-GNTI)KORYesNoHigh
Naltrindoleδ-OpioidYesYesModerate
Morphineμ-OpioidYesYesHigh

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rodent models, 6'-GNTI demonstrated significant analgesic effects comparable to morphine but with a markedly lower incidence of side effects typically associated with opioid use. The study highlighted the potential of 6'-GNTI in providing pain relief without the risk of addiction .

Case Study 2: Impact on KOR Internalization

Research conducted on HEK-293 cells showed that 6'-GNTI not only activates KOR but also inhibits the internalization process induced by other KOR agonists. This finding suggests that 6'-GNTI could be utilized to develop new therapeutic strategies aimed at minimizing the adverse effects linked to opioid receptor internalization .

Eigenschaften

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNPCNFQFSLIQZ-AWCPWCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F6N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.